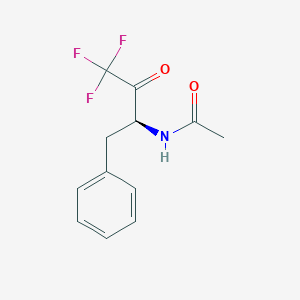
1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one(n-acetyl-l-phenylalanyl trifluoromethyl ketone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one, also known as N-acetyl-L-phenylalanyl trifluoromethyl ketone (TPCK), is a synthetic chemical compound widely used in scientific research. TPCK is a protease inhibitor that selectively inhibits the activity of chymotrypsin-like serine proteases. This compound has been used extensively in biochemical and physiological studies to investigate the role of proteases in various biological processes.
Mécanisme D'action
TPCK selectively inhibits the activity of chymotrypsin-like serine proteases by irreversibly binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its target substrates, thereby inhibiting its activity. TPCK has been shown to be highly specific for chymotrypsin-like serine proteases and does not inhibit other proteases.
Effets Biochimiques Et Physiologiques
TPCK has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of chymotrypsin-like serine proteases in vitro and in vivo. TPCK has also been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TPCK is its specificity for chymotrypsin-like serine proteases. This specificity allows researchers to selectively inhibit the activity of these enzymes in vitro and in vivo. However, TPCK has some limitations, including its irreversibility and potential toxicity. TPCK irreversibly binds to the active site of chymotrypsin-like serine proteases, which can limit its use in some experiments. Additionally, TPCK has been shown to be toxic to some cell types at high concentrations.
Orientations Futures
There are several future directions for research involving TPCK. One area of research is the development of new protease inhibitors with improved specificity and reduced toxicity. Another area of research is the investigation of the role of chymotrypsin-like serine proteases in various biological processes, including cancer and neurodegenerative diseases. Finally, the use of TPCK as a tool for studying the structure and function of proteases and their inhibitors is an area of ongoing research.
Méthodes De Synthèse
TPCK can be synthesized through a multistep process involving the reaction of several chemical compounds. The synthesis process involves the reaction of benzoyl chloride with 1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one(n-acetyl-l-phenylalanyl trifluoromethyl ketone)henylalanine, followed by the reaction of the resulting compound with trifluoroacetic anhydride. The final step involves the reaction of the resulting compound with chymotrypsin to produce TPCK.
Applications De Recherche Scientifique
TPCK has been widely used in scientific research to investigate the role of proteases in various biological processes. It is a potent inhibitor of chymotrypsin-like serine proteases, which are involved in many physiological processes, including blood clotting, inflammation, and cell growth. TPCK has been used to study the role of proteases in cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
128656-63-3 |
|---|---|
Nom du produit |
1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one(n-acetyl-l-phenylalanyl trifluoromethyl ketone) |
Formule moléculaire |
C13H12F3NO3 |
Poids moléculaire |
259.22 g/mol |
Nom IUPAC |
N-[(2S)-4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl]acetamide |
InChI |
InChI=1S/C12H12F3NO2/c1-8(17)16-10(11(18)12(13,14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,16,17)/t10-/m0/s1 |
Clé InChI |
QYINCHZWONOSQX-JTQLQIEISA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(F)(F)F |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F |
SMILES canonique |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F |
Synonymes |
Ac-Phe-CF3 acetyl-phenylalanyl trifluoromethyl ketone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



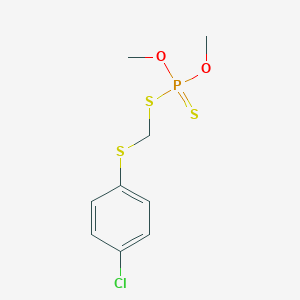
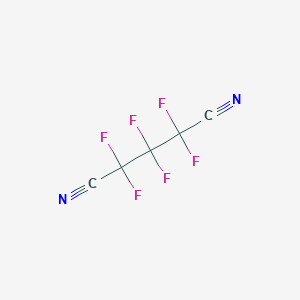
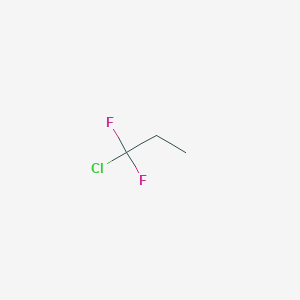
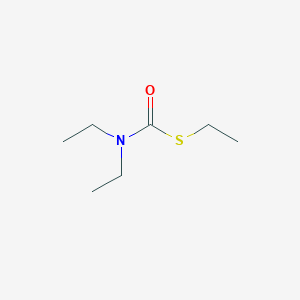
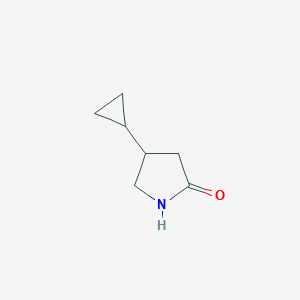
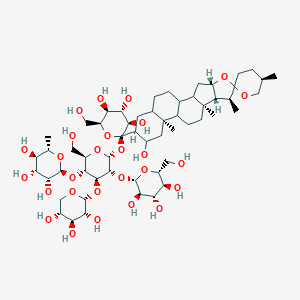
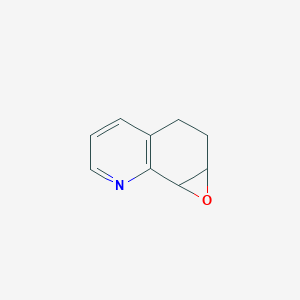
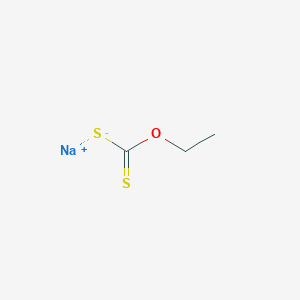
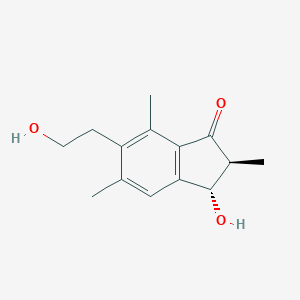
![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)
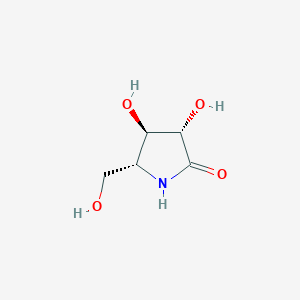
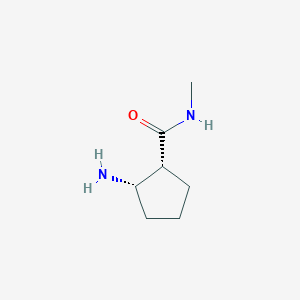
![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)
![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)